Diflunisal glucuronide ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-carboxy-4-(2,4-difluorophenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(10(5-7)17(25)26)29-19-15(24)13(22)14(23)16(30-19)18(27)28/h1-6,13-16,19,22-24H,(H,25,26)(H,27,28)/t13-,14-,15+,16-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZXVQOCMCPTHC-KSPMYQCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207143 | |
| Record name | Diflunisal glucuronide ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58446-29-0 | |
| Record name | Diflunisal glucuronide ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflunisal glucuronide ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymology and Cellular Mechanisms of Diflunisal Glucuronide Ether Formation
Identification and Characterization of Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) Isoenzymes Catalyzing O-Glucuronidation
The conjugation of glucuronic acid to the phenolic hydroxyl group of diflunisal (B1670566) is an O-glucuronidation reaction catalyzed by members of the Uridine 5'-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov These enzymes are primarily responsible for the metabolism of a wide array of xenobiotics, including many nonsteroidal anti-inflammatory drugs (NSAIDs). Research into NSAID metabolism has indicated that several UGT isoenzymes are involved in their conjugation, including UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7. researchgate.net These isoenzymes play a key role in terminating the biological actions of drugs like diflunisal and enhancing their elimination from the body. nih.gov
The efficiency of diflunisal phenolic glucuronide (DPG) formation by UGT enzymes has been quantified through in vitro studies using microsomal preparations from human tissues. Enzyme kinetic analyses determine parameters such as the maximum reaction velocity (Vmax), which reflects the maximum rate of metabolite formation.
Studies using human liver and kidney microsomes have demonstrated that the formation of the ether glucuronide (DPG) occurs at a notable rate in both organs. The Vmax for DPG formation in human liver microsomes was determined to be 0.40 ± 0.08 nmol/min/mg, while in kidney microsomes, the Vmax was 0.27 ± 0.07 nmol/min/mg. nih.gov These findings quantify the capacity of these tissues to carry out the O-glucuronidation of diflunisal.
Table 1: Enzyme Kinetics of Diflunisal Phenolic Glucuronide (DPG) Formation in Human Microsomes
UGT enzymes are expressed throughout the body, with the highest concentration and diversity typically found in the liver, the body's primary detoxification organ. nih.gov However, significant UGT activity is also present in extrahepatic tissues, such as the kidneys and the gastrointestinal tract, where it can substantially contribute to drug metabolism. nih.govnih.govfrontiersin.org
Factors Modulating the Glucuronidation of Diflunisal to its Ether Conjugate
The rate and extent of diflunisal's conversion to its phenolic glucuronide can be influenced by a range of factors, including enzyme inhibition, physiological states, and interactions with co-administered drugs.
Enzyme inhibition can significantly alter the metabolic profile of a drug. While diflunisal itself can act as an inhibitor of UGT activity toward other substrates, such as indomethacin, its own glucuronidation pathway can also be affected by other compounds. ijclinmedcasereports.com For example, probenecid (B1678239) has been shown to decrease the formation clearance of diflunisal phenolic glucuronide, indicating an inhibitory effect on the metabolic pathway. ijclinmedcasereports.com
Physiological and pathological conditions can alter drug metabolism. One key factor is the substrate concentration, or dose. Studies in healthy volunteers have shown that the formation of diflunisal phenolic glucuronide (DPG) is not significantly affected by increasing single doses ranging from 100 mg to 1000 mg. nih.gov The normalized urinary recovery of DPG remained relatively constant across this dose range, suggesting that this specific metabolic pathway does not become saturated under typical dosing conditions. nih.gov This is in contrast to the formation of the acyl glucuronide, which shows saturation at higher doses. nih.govusask.ca
Pathological conditions, particularly renal insufficiency, have a profound impact on the disposition of diflunisal and its glucuronide metabolites. In patients with renal insufficiency, the elimination half-life of diflunisal and its total glucuronides is dramatically increased compared to healthy individuals, indicating a significantly reduced clearance rate. ijclinmedcasereports.com Other factors known to generally influence glucuronidation capacity include liver diseases like cirrhosis, as well as age and gender, although their specific impact on diflunisal ether glucuronide formation requires further detailed investigation. usask.canih.gov
While it has been generally reported that the glucuronidation of diflunisal is not appreciably affected by many drugs, specific interactions have been identified. nih.govresearchgate.net
Probenecid: Co-administration of probenecid reduces the total body clearance of diflunisal by decreasing the formation clearances of both the phenolic and acyl glucuronides. ijclinmedcasereports.com
Enzyme Inducers (in animal models): Studies using isolated perfused rat livers showed that pretreatment with drugs like phenobarbitone, clofibric acid, and spironolactone (B1682167) significantly increased the clearance of diflunisal. nih.gov Specifically, clofibric acid and spironolactone increased the biliary excretion of the phenolic glucuronide. nih.gov This suggests that these agents can induce the UGT enzymes responsible for diflunisal's metabolism in rats.
These findings indicate that while diflunisal's glucuronidation may be stable in the presence of some drugs, specific compounds can either inhibit or induce its metabolism, thereby altering its pharmacokinetic profile.
Pharmacokinetic Disposition of Diflunisal Glucuronide Ether
Systemic Distribution and Plasma Protein Binding of Diflunisal (B1670566) Glucuronide Ether
The systemic journey of diflunisal glucuronide ether, also known as diflunisal phenolic glucuronide (DPG), is profoundly influenced by its interaction with plasma proteins. This binding is a critical determinant of its distribution throughout the body and its subsequent elimination pathways.
Diflunisal and its conjugates, including the ether glucuronide, exhibit a high affinity for plasma proteins, primarily albumin. ijclinmedcasereports.comresearchgate.net In vitro studies have quantified the extent of this binding, revealing that diflunisal phenolic glucuronide is approximately 97.8% bound to plasma proteins. nih.govscispace.com This extensive binding is a characteristic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) and their metabolites. researchgate.net The interaction is largely hydrophobic, with the aromatic rings of the diflunisal moiety fitting into specific binding pockets on the albumin molecule. The parent drug, diflunisal, is even more extensively bound at 98-99%. nih.govdrugbank.com This high degree of protein binding means that only a small fraction of the metabolite circulates in its unbound, pharmacologically active form.
The substantial plasma protein binding of this compound has significant biological consequences for its disposition. A primary effect is the restriction of the metabolite's distribution to the vascular space, leading to a low apparent volume of distribution. researchgate.netnih.gov Because only the unbound or free fraction of a drug or metabolite can cross biological membranes and be filtered by the kidneys, the high binding percentage directly impacts its clearance. msdmanuals.comkidneynews.org
Specifically, the extensive binding limits the rate of glomerular filtration, as the large protein-conjugate complex cannot easily pass through the glomerular pores. nih.govscispace.commsdmanuals.com Consequently, the elimination of this compound relies more heavily on other, more active mechanisms. This makes active tubular secretion the principal pathway for its renal excretion. nih.govscispace.com Any condition that alters plasma protein concentrations, such as renal failure, can change the unbound fraction of the metabolite, potentially affecting its distribution and clearance. nih.govuoa.gr
Routes and Mechanisms of Elimination for this compound
The elimination of this compound from the body occurs predominantly via the kidneys. drugbank.comnih.gov The process involves a combination of passive filtration and active transport mechanisms within the renal tubules.
The major contributor to the renal excretion of this compound is active tubular secretion. nih.govscispace.com This is an energy-dependent process carried out by transporter proteins in the proximal tubules of the kidney, which actively move the metabolite from the blood into the urine. kidneynews.org Studies have shown that water-induced diuresis does not affect the renal clearance of diflunisal conjugates, which suggests that tubular reabsorption is negligible. nih.govscispace.com
Studies in healthy volunteers have determined the specific renal clearance (CLR) values for the main conjugates of diflunisal. These relatively low clearance values are a direct consequence of the extensive plasma protein binding. nih.govscispace.com
| Diflunisal Conjugate | Renal Clearance (CLR) (ml/min) | Plasma Protein Binding (%) |
|---|---|---|
| Diflunisal Acyl Glucuronide (DAG) | ~42 | 99.0 |
| Diflunisal Phenolic Glucuronide (DPG) | ~25 | 97.8 |
| Diflunisal Sulphate (DS) | ~13 | 99.45 |
Data sourced from studies in healthy male volunteers. nih.govscispace.com
The significant role of active tubular secretion in the elimination of this compound is further confirmed by studies involving transport inhibitors. Probenecid (B1678239) is a classic inhibitor of renal tubular secretion, particularly of organic anions. ijclinmedcasereports.commsdmanuals.com
When probenecid is co-administered with diflunisal, it competitively inhibits the transporters responsible for secreting the glucuronide conjugates into the urine. This inhibition leads to a marked decrease in their renal clearance. nih.govscispace.com Research has shown that probenecid administration reduces the renal clearance of both the acyl and phenolic glucuronides by approximately 70%. nih.govscispace.com This substantial reduction confirms that active tubular secretion, not glomerular filtration, is the primary mechanism for the renal elimination of these metabolites. ijclinmedcasereports.com
| Diflunisal Conjugate | Approximate Decrease in Renal Clearance with Probenecid |
|---|---|
| Diflunisal Acyl Glucuronide (DAG) | ~70% |
| Diflunisal Phenolic Glucuronide (DPG) | ~70% |
This effect highlights the reliance of the conjugates on active transport for elimination. ijclinmedcasereports.comnih.govscispace.com
Biliary Excretion and Enterohepatic Circulation Pathways
The disposition of this compound is significantly influenced by its excretion into the bile and subsequent reabsorption dynamics, a process known as enterohepatic circulation. This pathway serves as a crucial route for the elimination and potential recycling of the metabolite.
Quantitative Analysis of Biliary Recovery
The extent to which this compound is excreted in the bile has been quantified in both animal and human studies. In rats, following a 10 mg/kg intravenous dose of Diflunisal, 12.1% of the dose was recovered in the bile as the ether (phenolic) glucuronide within 26 hours. nih.gov This was part of a total biliary excretion that accounted for 42.2% of the administered dose, which also included the unchanged drug and the ester glucuronide. nih.gov
Studies in humans have also confirmed this pathway, although the quantities appear to differ. In cholecystectomy patients with T-tube drainage, biliary excretion over a 24-hour period was limited to the phenolic and acyl glucuronides, together accounting for an average of 3.7% of a 250 mg oral dose. nih.gov
Table 1: Biliary Recovery of Diflunisal Ether Glucuronide
| Subject | Dose | Timeframe | Biliary Recovery (% of Dose) | Source(s) |
| Rats | 10 mg/kg (IV) | 26 hours | 12.1% | nih.gov |
| Humans (post-cholecystectomy) | 250 mg (Oral) | 24 hours | 3.7% (Combined with acyl glucuronide) | nih.gov |
Dynamics of Enterohepatic Cycling
Enterohepatic circulation involves the excretion of a substance into the bile, its passage into the small intestine, and its subsequent reabsorption back into the portal circulation for return to the liver. wikipedia.org For this compound, this process is facilitated by the action of intestinal bacteria. unc.edu The glucuronide conjugates are delivered to the intestinal lumen, where they can be cleaved by bacterial β-glucuronidase. unc.edu This enzymatic hydrolysis releases the parent aglycone, Diflunisal, which can then be reabsorbed. nih.govunc.edu
Impact of Organ Function Impairment on this compound Disposition
The pharmacokinetic profile of this compound is substantially altered in the presence of organ dysfunction, particularly renal and hepatic impairment.
Accumulation of Conjugates in Renal Insufficiency
In individuals with impaired renal function, the elimination of Diflunisal's conjugated metabolites is markedly reduced. nih.gov Studies have shown that the phenolic glucuronide and sulphate conjugates, in particular, have the capacity to accumulate in the plasma of patients with renal failure. nih.gov This retention is a direct consequence of the reduced urinary excretion of the glucuronide conjugates. nih.gov The accumulation of these metabolites is a key consideration, as the terminal plasma half-life of the parent drug, Diflunisal, is progressively prolonged with increasing degrees of renal impairment. nih.gov The reduced clearance of Diflunisal in renal failure may be partly compensated by an increase in the biliary excretion of its glucuronides, leading to more extensive enterohepatic cycling. nih.gov
Table 2: Effect of Renal Insufficiency on Diflunisal Conjugates
| Conjugate | Effect in Renal Insufficiency | Mechanism | Source(s) |
| This compound (Phenolic) | Accumulation in plasma | Marked reduction in urinary excretion | nih.govnih.gov |
| Diflunisal Acyl Glucuronide | Less accumulation compared to phenolic glucuronide | Systemic instability and hydrolysis | nih.gov |
| Diflunisal Sulphate | Accumulation in plasma | Marked reduction in urinary excretion | nih.gov |
Alterations in Metabolic Clearance in Hepatic Impairment
Liver function is critical for the biotransformation of Diflunisal into its glucuronide metabolites. In patients with liver cirrhosis, the metabolic pathways for both phenolic and acyl glucuronidation are significantly impaired. nih.gov A study comparing patients with cirrhosis to healthy controls found that the unbound partial clearances of Diflunisal to the phenolic and acyl glucuronides were both reduced by approximately 38% in the cirrhotic patients. nih.gov This demonstrates that both major glucuronidation pathways are equally susceptible to the effects of liver cirrhosis. nih.gov This impairment in metabolic clearance leads to a reduced formation of this compound. nih.gov
Table 3: Impact of Liver Cirrhosis on Diflunisal Glucuronidation
| Parameter | Healthy Controls | Patients with Cirrhosis | % Reduction | Source(s) |
| Unbound Partial Clearance to Phenolic Glucuronide | Baseline | Reduced | ~38% | nih.gov |
| Unbound Partial Clearance to Acyl Glucuronide | Baseline | Reduced | ~38% | nih.gov |
Chemical and Biochemical Reactivity of Diflunisal Glucuronide Ether
Inherent Stability Profile of Diflunisal (B1670566) Glucuronide Ether
The diflunisal glucuronide ether (DPG) is characterized by its notable stability, a direct consequence of the ether linkage between the phenolic group of diflunisal and glucuronic acid. This contrasts sharply with the reactivity of its acyl glucuronide counterpart.
The stability of the this compound is maintained across a wide pH spectrum. Research has demonstrated that the phenolic glucuronide (DPG) conjugate of diflunisal is stable over a pH range of 0 to 9. nih.gov This inherent stability under both acidic and alkaline conditions prevents its degradation or rearrangement during analytical procedures and within various physiological environments.
Table 1: pH-Dependent Stability of Diflunisal Conjugates
| Compound | pH Range | Stability Profile | Observed Reactions |
|---|---|---|---|
| This compound (DPG) | 0 - 9 | Stable | None |
| Diflunisal Acyl Glucuronide (DAG) | Neutral to Alkaline | Highly Labile | Hydrolysis, Acyl Migration, Transesterification |
In stark contrast to the stable ether glucuronide, the acyl glucuronide of diflunisal (DAG) is chemically labile, particularly at physiological pH. nih.gov This instability leads to several reactions, including intramolecular acyl migration and hydrolysis.
Acyl Migration: The acyl glucuronide (DAG) is prone to rearrangement under neutral to alkaline conditions, where the acyl group migrates from the 1-O-β position of the glucuronic acid moiety to form 2-, 3-, and 4-O-acyl positional isomers. nih.govnih.gov
Hydrolysis: DAG can also undergo hydrolysis, a reaction that cleaves the ester bond and regenerates the parent drug, diflunisal. nih.gov
The this compound, due to its robust ether linkage, does not undergo these degradation pathways. It is considered a stable, terminal metabolite, unlike the reactive and transient nature of the acyl glucuronide and its isomers. nih.govnih.gov
Table 2: Comparative Stability of Diflunisal Glucuronides
| Feature | This compound (DPG) | Diflunisal Acyl Glucuronide (DAG) & Isomers |
|---|---|---|
| Chemical Linkage | Ether | Ester (Acyl) |
| Stability at Physiological pH | Stable | Unstable / Labile |
| Susceptibility to Acyl Migration | No | Yes (forms 2-, 3-, and 4-O-isomers) |
| Susceptibility to Hydrolysis | No | Yes (regenerates parent diflunisal) |
In Vivo and In Vitro Reactivity and Interconversion Pathways
The differing stabilities of the ether and acyl glucuronides of diflunisal dictate their distinct reactive and metabolic pathways in biological systems.
The this compound (DPG) does not exhibit reactivity in terms of hydrolysis or acyl migration. Its stable chemical nature means it is not subject to the "futile conjugation-deconjugation cycle" that has been observed with its acyl counterpart. nih.gov The acyl glucuronide (DAG), conversely, is readily hydrolyzed by enzymes like β-glucuronidase, which contributes to the enterohepatic recirculation of the parent drug. nih.govuq.edu.au The inherent instability of DAG also leads to the non-enzymatic acyl migration that forms its various positional isomers in vivo. nih.gov The ether glucuronide is not a substrate for these pathways.
Studies investigating the metabolic fate of diflunisal conjugates have explored the possibility of further glucuronidation. Research in rats dosed with the stable diflunisal phenolic glucuronide (DPG) showed no evidence of additional glucuronidation occurring at the carboxyl function of the salicylate ring. nih.gov This suggests that DPG is a terminal metabolite and not a substrate for the formation of a diglucuronide.
However, a novel pathway involving the formation of "diglucuronides" has been identified, which originates not from DPG, but from the isomers of the acyl glucuronide. nih.govnih.gov
While DPG itself does not undergo further conjugation, the rearrangement isomers of the acyl glucuronide (iso-DAG) are substrates for a second glucuronidation event. nih.gov Specifically, the 2-O- and 3-O-isomers of DAG, but not the 4-O-isomer or DAG itself, can be further glucuronidated at the phenolic function of the salicylate ring. nih.gov This metabolic step results in the formation of highly polar metabolites known as "diglucuronides" of diflunisal. nih.govnih.gov
In studies with bile-exteriorized rats, these diglucuronides were identified as a mixture of the phenolic glucuronides of the 2- and 3-O-isomers of DAG. nih.gov This pathway was a significant route of metabolism, particularly when the isomers themselves were administered, leading to a substantial recovery of the dose as diglucuronides (D-2G) excreted exclusively in the bile. nih.gov
Examination of Potential for Further Glucuronidation and Diglucuronide Formation
Identification and Characterization of Diglucuronide Species
In the metabolism of diflunisal, the formation of diglucuronide species represents a further metabolic pathway for its acyl glucuronide isomers. Research has identified these highly polar metabolites, which are essentially "diglucuronides" of diflunisal, resulting from the glucuronidation of the phenolic group on the salicylate ring of the isomers of diflunisal acyl glucuronide (DAG). nih.gov
Studies involving the intravenous administration of diflunisal acyl glucuronide (DAG) to bile-exteriorized rats have shed light on the formation of these diglucuronide species. nih.gov Following the administration of DAG, a significant portion of the dose was accounted for by highly polar metabolites excreted almost exclusively in the bile. These were identified as a mixture of the 2- and 3-O-isomers of DAG that had undergone further glucuronidation at the phenolic position. nih.gov
Interestingly, the 2- and 3-O-isomers of DAG are effective substrates for this secondary glucuronidation, while the 4-O-isomer, DAG itself, and the diflunisal phenolic glucuronide (DPG) are not. nih.gov When a mixture of the isomers was administered, a substantial percentage was recovered as the phenolic glucuronides of the 2- and 3-O-isomers. nih.gov
The characterization of these diglucuronide species revealed specific ratios of the isomers. After administering the parent DAG, the resulting diglucuronides were an approximate 4:1 mixture of the 2- and 3-O-isomers. nih.gov In contrast, when a mixture of the isomers was administered, the ratio of the phenolic glucuronides of the 2- and 3-O-isomers was approximately 3:7. nih.gov Trace amounts of the phenolic glucuronides of the 4-O-isomer of DAG and of DAG itself were also detected. nih.gov
The following table summarizes the key findings related to the identification and characterization of diflunisal diglucuronide species in rats.
| Administered Compound | Metabolite Species | Percentage of Dose | Isomer Ratio (2-O- : 3-O-) | Excretion Route |
| Diflunisal Acyl Glucuronide (DAG) | "Diglucuronides" of Diflunisal (phenolic glucuronides of 2- and 3-O-isomers of DAG) | 13% | ~ 4:1 | Almost exclusively bile |
| Equimolar mixture of DAG isomers | Phenolic glucuronides of 2- and 3-O-isomers of DAG | 37% | ~ 3:7 | Not specified |
Analytical Methodologies for Diflunisal Glucuronide Ether Quantification
Advanced Chromatographic Techniques for Separation and Detection
The accurate quantification of diflunisal (B1670566) glucuronide ether, a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) diflunisal, in various biological matrices is crucial for pharmacokinetic and metabolic studies. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Liquid Chromatography–Mass Spectrometry (LC-MS/MS), and to a lesser extent, Gas Chromatography–Mass Spectrometry (GC-MS), form the cornerstone of its analytical determination. These methods offer the necessary selectivity and sensitivity to differentiate and quantify the ether glucuronide from the parent drug and its other metabolites, such as the acyl glucuronide.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities
High-Performance Liquid Chromatography stands as a robust and widely employed technique for the analysis of diflunisal and its conjugates. The versatility of HPLC is enhanced by the availability of various detection modalities, with ultraviolet (UV) and fluorescence detection being particularly common for this class of compounds. Fluorescence detection, for instance, offers high sensitivity and selectivity. An HPLC assay utilizing fluorometric detection has been successfully developed for the simultaneous quantification of diflunisal and its glucuronide metabolites in human urine, with excitation and emission wavelengths set at 258 nm and 428 nm, respectively.
Reversed-phase HPLC (RP-HPLC) is the predominant separation mode for the analysis of diflunisal and its metabolites due to its suitability for separating compounds of moderate polarity. A key challenge in the development of these assays is ensuring the stability of the glucuronide conjugates during analysis. For instance, the acyl glucuronide of diflunisal is known to be unstable under neutral to alkaline conditions, undergoing rearrangement and hydrolysis.
To address this, a simple isocratic reversed-phase HPLC method has been developed that allows for the direct and simultaneous analysis of diflunisal, its acyl glucuronide, phenolic (ether) glucuronide, and sulfate (B86663) conjugates in plasma, urine, and bile. nih.gov A critical aspect of this method is the maintenance of the mobile phase at a pH of approximately 4.5. nih.gov This acidic condition is essential to ensure the stability of the reactive acyl glucuronide and sulfate conjugates, thereby allowing for their accurate quantification alongside the more stable ether glucuronide. nih.gov
The following table summarizes typical parameters for a reversed-phase HPLC assay for diflunisal glucuronide ether:
| Parameter | Specification |
| Stationary Phase | Reversed-phase C18 |
| Mobile Phase | Isocratic elution with a buffered aqueous-organic mixture |
| pH | Approximately 4.5 |
| Detection | Fluorescence (Excitation: 258 nm, Emission: 428 nm) or UV |
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry Approaches
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of drug metabolites in complex biological matrices, owing to its superior sensitivity and selectivity. researchgate.net For this compound, LC-MS/MS provides a direct and robust analytical approach, overcoming many of the limitations of older methods that required enzymatic or chemical hydrolysis prior to analysis. researchgate.net
The primary challenge in quantifying this compound in biological samples such as plasma and urine is the presence of endogenous interfering substances and other drug-related metabolites. nih.govoup.com A highly reliable and sensitive LC-MS/MS assay has been developed for the selective determination of diflunisal in human plasma, even in the presence of its glucuronide metabolites. nih.govoup.com
A common and effective strategy for sample clean-up and concentration is solid-phase extraction (SPE). nih.govoup.com This technique efficiently removes interfering components from the plasma matrix, leading to a cleaner extract and improved assay performance. Chromatographic separation is typically achieved on a reversed-phase column, such as a Prodigy ODS 3V column, under isocratic conditions, which allows for a rapid analysis time. nih.govoup.com
For the analysis of diflunisal and its glucuronide metabolites, tandem mass spectrometry is typically operated in the negative ionization mode. Electrospray ionization (ESI) is a commonly used ionization source for this class of compounds.
The high selectivity of the LC-MS/MS method is achieved through Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process significantly reduces background noise and enhances the specificity of detection.
For diflunisal, the deprotonated molecule [M-H]⁻ serves as the precursor ion. The optimization of MS parameters involves selecting the most abundant and stable precursor-to-product ion transition.
The following table presents the optimized MRM parameters for diflunisal:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Diflunisal | 249.0 | 205.0 | Negative |
The transition from m/z 249.0 to m/z 205.0 for diflunisal corresponds to the loss of a carboxyl group (CO₂). While specific MRM transitions for the glucuronide conjugates are determined during method development, the principle remains the same, ensuring highly selective quantification.
Gas Chromatography–Mass Spectrometry (GC–MS) Applications
Gas Chromatography–Mass Spectrometry is a powerful analytical technique, but its application to the direct analysis of highly polar and non-volatile compounds like glucuronides is limited. The inherent properties of this compound, specifically its high polarity and low volatility, make it unsuitable for direct GC-MS analysis.
For GC-MS analysis to be feasible, such compounds must undergo a chemical derivatization process. jfda-online.comsemanticscholar.orgresearchgate.net Derivatization aims to convert the polar functional groups (such as hydroxyl and carboxylic acid groups on the glucuronic acid moiety) into less polar, more volatile, and thermally stable derivatives. researchgate.net Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group. sigmaaldrich.comsigmaaldrich.com
While GC-MS has been used for the analysis of some NSAIDs and their metabolites after hydrolysis to the parent drug followed by derivatization, there is a lack of specific, documented applications for the direct analysis of this compound in its intact form. The multi-step process of hydrolysis and/or derivatization introduces potential for incomplete reactions and sample loss, making it a less favorable approach compared to the direct analysis offered by LC-MS/MS. Therefore, GC-MS is not a commonly employed technique for the quantification of this compound.
Optimized Sample Preparation Strategies for Biological Matrices
The accurate quantification of this compound in biological matrices necessitates meticulous sample preparation to ensure the integrity of the analyte and remove interfering substances. The inherent complexity of biological samples, such as plasma and urine, requires optimized strategies to achieve reliable and reproducible results.
Implementation of Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from complex biological fluids prior to chromatographic analysis. For the analysis of drug glucuronides, SPE offers a robust method to separate these metabolites from endogenous matrix components. While a specific, universally optimized SPE protocol for this compound is not extensively detailed in the literature, general principles for extracting acidic drugs and their metabolites from biological samples can be applied and tailored.
A typical SPE procedure for glucuronide metabolites in urine involves several key steps. For instance, a protocol for ethyl glucuronide in urine utilizes a strong anion exchanger (HyperSep SAX). This methodology allows for the cleaner extraction of the metabolite, which can improve quantification, especially at low concentrations nih.gov. The general steps in such a protocol would be:
Column Conditioning: The SPE cartridge is first conditioned with an organic solvent, such as methanol, followed by water to activate the sorbent.
Sample Loading: The biological sample, often pre-treated (e.g., diluted or pH-adjusted), is loaded onto the SPE column.
Washing: The column is washed with a specific solvent or buffer to remove unretained interfering compounds.
Elution: The analyte of interest, in this case, this compound, is eluted from the sorbent using an appropriate solvent.
The choice of sorbent is critical and depends on the physicochemical properties of the analyte. For acidic compounds like diflunisal and its glucuronide metabolites, an anion exchange or a mixed-mode sorbent is often effective. The following table outlines a general framework for an SPE protocol that could be optimized for this compound extraction from urine.
| Step | Procedure | Purpose |
|---|---|---|
| Conditioning | Pass methanol, followed by water or a specific buffer through the SPE cartridge. | To activate the sorbent and ensure reproducible retention. |
| Sample Loading | Apply the pre-treated urine or plasma sample to the cartridge at a controlled flow rate. | To retain the analyte on the sorbent. |
| Washing | Rinse the cartridge with a weak solvent (e.g., water or a mild buffer) to remove salts and polar impurities. A subsequent wash with a solvent of intermediate strength may remove less polar interferences. | To eliminate matrix components that could interfere with the analysis. |
| Elution | Elute the this compound with a solvent that disrupts its interaction with the sorbent (e.g., an acidified organic solvent for an anion exchanger). | To recover the purified analyte for quantification. |
Critical Considerations for Glucuronide Stability During Sample Processing
A significant challenge in the quantification of glucuronide metabolites is their potential instability during sample collection, storage, and processing. The stability of diflunisal conjugates is highly dependent on pH and the presence of certain solvents.
Diflunisal has two main glucuronide metabolites: the acyl glucuronide (DAG) and the phenolic glucuronide (DPG), which is the ether glucuronide. The acyl glucuronide is known to be highly unstable under neutral to slightly alkaline conditions, where it can undergo rearrangement and hydrolysis nih.gov. In contrast, the diflunisal phenolic (ether) glucuronide (DPG) has been found to be stable over a pH range of 0-9 nih.gov. This inherent stability of the ether glucuronide simplifies sample handling and analysis compared to its acyl counterpart.
To ensure the accurate quantification of both diflunisal and its glucuronide metabolites, it is crucial to maintain a pH of approximately 4.5 during sample processing. This acidic condition helps to stabilize the reactive acyl glucuronide and is well within the stable range for the ether glucuronide nih.gov.
The following table summarizes the stability of this compound under different pH conditions, as indicated by research findings.
| Compound | pH Range | Stability | Reference |
|---|---|---|---|
| This compound (DPG) | 0-9 | Stable | nih.gov |
Persistent Challenges and Future Directions in Glucuronide Quantification Research
Despite advancements in analytical techniques, several challenges remain in the accurate quantification of glucuronide metabolites, including this compound. The bioanalysis of these conjugates is often complicated by their potential for instability and the presence of isomeric forms nih.gov.
One of the primary challenges is the potential for in-source fragmentation of the glucuronide back to the parent drug during mass spectrometric analysis. This can lead to an overestimation of the parent drug concentration if not properly addressed through chromatographic separation.
Future research in the quantification of NSAID glucuronides is likely to focus on several key areas:
Advanced Chromatographic Techniques: The development of more sophisticated liquid chromatography methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), will enable better separation of isomeric glucuronides and provide more definitive identification and quantification.
Metabolomics Approaches: The use of metabolomics to study the broader metabolic impact of NSAIDs may provide new insights into their biotransformation and help identify novel metabolites nih.govresearchgate.net.
Improved Bioanalytical Strategies: Continued efforts to develop more robust and efficient sample preparation techniques will be crucial for improving the accuracy and precision of glucuronide quantification. This includes the development of novel SPE sorbents and automation of sample processing to minimize variability.
Fit-for-Purpose Bioanalysis: The trend towards "fit-for-purpose" metabolite bioanalysis, as recommended by consortiums like the IQ Consortium, will guide the level of rigor required for quantification at different stages of drug development, ensuring that analytical efforts are focused and efficient nih.govhyphadiscovery.comnovartis.com.
Therapeutic and Toxicological Implications of Diflunisal Glucuronide Ether Research
Contribution to Overall Diflunisal (B1670566) Systemic Clearance and Elimination
The biotransformation of diflunisal is extensive, and its clearance from the body is heavily reliant on the formation of its glucuronide and sulfate (B86663) conjugates. ijclinmedcasereports.com Following oral administration, diflunisal is primarily eliminated by the kidneys, not as the parent drug, but in the form of these water-soluble metabolites. nih.govdrugbank.com In individuals with normal renal function, approximately 78.6% of a 500 mg dose of diflunisal is recovered in the urine within 72 hours, almost entirely as its glucuronide conjugates. nih.gov The two main metabolites are the diflunisal acyl glucuronide and the diflunisal phenolic glucuronide (the ether glucuronide). ijclinmedcasereports.com These two glucuronides account for about 90% of the administered dose excreted in urine. drugbank.com
Below is a data table illustrating the impact of renal function on the elimination half-life of total diflunisal glucuronides.
| Subject Group | Creatinine Clearance | Elimination Half-life (hours) |
| Healthy Volunteers | > 80 ml/min | 14.8 |
| Moderate Renal Insufficiency | 30-80 ml/min | 32.7 |
| Preterminal Renal Insufficiency | < 30 ml/min | 84.4 |
| Terminal Renal Insufficiency | Anephric | 219 |
| Data sourced from Clinical Pharmacology of Diflunisal. ijclinmedcasereports.com |
Assessment of Pharmacological Inactivity of the Ether Glucuronide Conjugate
Phase II metabolic reactions, such as glucuronidation, are generally considered detoxification pathways. studylib.net These processes conjugate a drug or its Phase I metabolite with an endogenous molecule, like glucuronic acid, to increase its polarity and water solubility, thereby facilitating its excretion. This biotransformation typically results in metabolites that are pharmacologically inert. allucent.comresearchgate.net
The diflunisal glucuronide ether, a product of this Phase II conjugation, is considered to be pharmacologically inactive. Its formation represents a terminal step in the drug's metabolic pathway, converting the active parent compound into a stable, readily excretable form that does not contribute to the therapeutic or adverse effects of diflunisal.
Comparative Analysis of Reactivity and Potential Toxicological Significance with Acyl Glucuronides
A crucial distinction in the metabolism of diflunisal lies in the differing chemical properties of its two primary glucuronide metabolites. While glucuronidation is often a detoxification step, the formation of acyl glucuronides from drugs containing carboxylic acid groups can lead to chemically reactive metabolites. nih.gov These reactive metabolites have been implicated in the toxicity of several drugs. hyphadiscovery.com
The this compound (phenolic glucuronide) is a stable conjugate. nih.gov In contrast, the diflunisal acyl glucuronide is chemically unstable under physiological conditions. nih.govnih.gov This instability leads to several reactions, including:
Hydrolysis: The acyl glucuronide can break down, regenerating the parent drug, diflunisal. nih.gov
Intramolecular Acyl Migration: The acyl group can move from its initial position on the glucuronic acid molecule to form various positional isomers. nih.govnih.gov
Covalent Binding: The reactive nature of the acyl glucuronide and its isomers allows them to form covalent bonds with nucleophilic sites on proteins and other macromolecules. nih.govnih.govmdpi.com
This propensity for covalent binding is the primary source of toxicological concern for acyl glucuronides, as the modification of endogenous proteins can lead to altered function or trigger immune-mediated hypersensitivity reactions. nih.gov The this compound does not share this reactivity and is not associated with such toxicological risks. Studies using rat liver microsomes demonstrated this stark difference in stability: the acyl glucuronide was rapidly hydrolyzed with a half-life of 12 minutes, whereas the phenolic (ether) glucuronide was significantly more stable, with a half-life of 35 hours. nih.gov
The following table provides a comparative overview of the properties of diflunisal's ether and acyl glucuronide metabolites.
| Property | This compound (Phenolic) | Diflunisal Acyl Glucuronide (Ester) |
| Chemical Stability | Stable nih.govnih.gov | Unstable, labile nih.govnih.govnih.gov |
| Reactivity | Chemically inert | Chemically reactive nih.govmdpi.com |
| Half-life (in vitro) | ~35 hours nih.gov | ~12 minutes nih.gov |
| Key Reactions | Excretion | Hydrolysis, acyl migration, covalent binding nih.govnih.gov |
| Toxicological Concern | Low | Potential for protein adduct formation, immunogenicity nih.govhyphadiscovery.com |
The case of diflunisal's glucuronides serves as a clear example of why a deep understanding of metabolic pathways is essential in modern drug development. nih.govtandfonline.com It is not sufficient to simply identify that a drug is metabolized via glucuronidation; the specific nature and reactivity of each conjugate must be characterized. hyphadiscovery.com The formation of a potentially reactive metabolite like an acyl glucuronide is a critical safety consideration. hyphadiscovery.com
Regulatory guidance and drug development best practices now emphasize the need to assess the potential for metabolites to contribute to a drug's safety profile. nih.gov Differentiating between stable, non-reactive metabolites like this compound and unstable, reactive metabolites like the corresponding acyl glucuronide is fundamental to this assessment. mdpi.com This differentiation allows for a more accurate prediction of potential idiosyncratic adverse drug reactions and informs strategies to mitigate risk, such as designing drug candidates that avoid metabolic pathways leading to reactive species or that are administered at lower doses. nih.govwashington.edu
Broader Significance for Clinical Research and Drug Metabolism Studies
The comprehensive study of diflunisal's metabolites, including the glucuronide ether, has had broader implications for clinical pharmacology and drug metabolism research. It highlights that Phase II conjugates are not a homogenous group and can possess vastly different physicochemical and toxicological properties. Research into diflunisal metabolism has reinforced the necessity of characterizing the complete pharmacokinetic profile of a drug, including the disposition of its major metabolites.
This knowledge is clinically significant, as the accumulation of metabolites due to impaired elimination (e.g., in renal disease) can have safety implications if the metabolite is reactive. nih.gov The study of this compound, as a stable counterpart to the reactive acyl glucuronide, provides a valuable model for understanding the structure-toxicity relationships of drug metabolites and underscores the importance of detailed metabolic profiling in ensuring the safe and effective use of therapeutic agents.
Q & A
Q. What analytical methods are recommended for quantifying diflunisal glucuronide ether and distinguishing it from other conjugates?
To quantify this compound and differentiate it from ester glucuronides or parent compounds, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is optimal. For example, reversed-phase HPLC with UV detection (e.g., 254 nm) can separate ether and ester glucuronides based on retention times, while MS/MS provides structural confirmation via fragmentation patterns . Specific protocols should include enzymatic hydrolysis controls (e.g., β-glucuronidase treatment) to validate glucuronide identity and exclude interference from non-conjugated metabolites .
Q. How does diflunisal’s metabolism to ether glucuronide impact its pharmacokinetic profile?
Diflunisal undergoes extensive hepatic glucuronidation, with the ether (phenolic) glucuronide accounting for ~90% of urinary metabolites in humans. This pathway is saturable at higher doses, leading to nonlinear pharmacokinetics. Methodologically, radiolabeled diflunisal (e.g., ¹⁴C) can trace the metabolic fate: after administration, urine samples are analyzed for glucuronide conjugates via liquid scintillation counting and chromatographic separation. This approach revealed that 65% of the drug undergoes enterohepatic recirculation, prolonging its half-life .
Advanced Research Questions
Q. How can isotopic labeling resolve controversies in hepatic glucose metabolism using this compound as a tracer?
this compound’s formation from hepatic UDP-glucose allows it to serve as a tracer for glucose-6-phosphate (G6P) pool dynamics. In one study, subjects received ¹⁴C-labeled glucose and diflunisal; urinary glucuronide was hydrolyzed, and its glucose moiety was degraded to quantify ¹⁴C distribution in carbon positions. This revealed that ≤65% of hepatic glycogen derives from the direct pathway (glucose → G6P → glycogen), with the remainder via indirect pathways (e.g., gluconeogenesis). Isotopic labeling paired with hepatic vein catheterization can validate assumptions about G6P pool homogeneity .
Q. What experimental designs mitigate challenges in studying diflunisal acyl glucuronide reactivity and protein adduct formation?
Acyl glucuronides (e.g., diflunisal’s ester conjugate) are chemically reactive and form covalent adducts with serum albumin, complicating stability assessments. To isolate ether glucuronide-specific effects:
- Use in vitro incubation of synthetic ether glucuronide with human serum albumin (HSA) under physiological conditions (pH 7.4, 37°C).
- Monitor adduct formation via LC-MS/MS, targeting signature peptide modifications (e.g., Lys⁴¹³ adduction).
- Compare results to acyl glucuronide incubations, which show time-dependent migration (1-O → 2-, 3-, 4-O isomers) and higher adduct formation .
Q. How do enterohepatic recirculation and renal impairment influence this compound’s pharmacokinetic modeling?
Enterohepatic recirculation (EHC) extends diflunisal’s half-life by reabsorbing cleaved glucuronides. To model this:
- Incorporate a secondary plasma peak (2–4 hours post-dose) and biliary excretion parameters.
- In renal impairment, adjust clearance rates for the ether glucuronide (which accumulates 3-fold in severe cases). Compartmental models should integrate glomerular filtration rate (GFR) and tubular secretion data, validated against plasma and urine LC-MS/MS measurements .
Data Contradictions and Resolution
- Saturable vs. Linear Glucuronidation: notes saturable ether glucuronidation at high doses, while attributes this to EHC. Resolution: Dose-ranging studies (10–500 mg) with frequent plasma sampling can clarify saturation thresholds .
- Hepatic G6P Pool Homogeneity: assumes homogeneity, but tissue-specific isotope dilution may occur. Resolution: Compare ¹⁴C randomization in hepatic vein blood vs. urinary glucuronide under glucagon stimulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
